4,7-dibromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one
Overview
Description
4,7-dibromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one is a chemical compound belonging to the class of benzoxepines. Benzoxepines are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and organic compounds.
Mechanism of Action
Target of Action
Similar compounds have been used in the detection of primary aromatic amines (paas), indicating potential interactions with these molecules .
Mode of Action
It’s known that similar compounds can interact with their targets through aromatic nucleophilic substitution . This involves the compound acting as an electron-deficient unit, interacting with electron-rich molecules such as PAAs .
Biochemical Pathways
Similar compounds have been shown to interact with aromatic amines, suggesting potential effects on pathways involving these molecules .
Pharmacokinetics
Similar compounds have been noted for their high stability and fluorescence performance , which could potentially impact their bioavailability.
Result of Action
Similar compounds have been used as fluorescent sensors for the detection of paas, indicating that they may cause fluorescence quenching upon interaction with these molecules .
Action Environment
Similar compounds have been noted for their high stability , suggesting that they may be resistant to environmental changes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-dibromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one can be achieved through several methods. One common approach involves the bromination of 3,4-dihydrobenzo[b]oxepin-5(2H)-one using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis, making it suitable for commercial production.
Chemical Reactions Analysis
Types of Reactions
4,7-dibromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles such as amines, thiols, or alcohols through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxepin oxides or reduction to yield dihydro derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex polycyclic structures.
Common Reagents and Conditions
N-bromosuccinimide (NBS): Used for bromination reactions.
Dimethyl sulfoxide (DMSO): Common solvent for various reactions.
Copper-catalyzed azide-alkyne cycloaddition (CuAAC): Used for the synthesis of triazole derivatives.
Major Products Formed
Dibromo-diepoxide: Formed through bromination and subsequent oxidation reactions.
Triazole Derivatives: Formed through CuAAC reactions.
Scientific Research Applications
4,7-dibromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one has several scientific research applications:
Antibacterial and Anticancer Agents: Benzoxepine derivatives have shown potential as antibacterial and anticancer agents.
Pharmaceutical Intermediates: Used as intermediates in the synthesis of various pharmaceuticals.
Organic Synthesis: Employed in the synthesis of complex organic molecules and materials.
Comparison with Similar Compounds
Similar Compounds
4,7-dibromo-2,1,3-benzothiadiazole: Another dibromo compound with similar substitution patterns.
3,4-dihydro-2H-benzo[b]oxepin-5-ol: A related benzoxepine derivative with hydroxyl substitution.
Uniqueness
4,7-dibromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one is unique due to its specific bromination pattern, which imparts distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and form various derivatives makes it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
4,7-dibromo-3,4-dihydro-2H-1-benzoxepin-5-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Br2O2/c11-6-1-2-9-7(5-6)10(13)8(12)3-4-14-9/h1-2,5,8H,3-4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISQJJKIRKHUOOI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C=C2)Br)C(=O)C1Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Br2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.98 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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